An In-depth Technical Guide to 4-Methylbenzylidene-4-methylaniline
An In-depth Technical Guide to 4-Methylbenzylidene-4-methylaniline
For Researchers, Scientists, and Drug Development Professionals
Abstract
4-Methylbenzylidene-4-methylaniline, a Schiff base compound, holds interest within chemical synthesis and medicinal chemistry due to the established biological activities of this class of molecules. This document provides a comprehensive overview of its chemical properties, a detailed representative synthesis protocol, and a summary of the known biological activities of structurally related compounds. While direct biological data and signaling pathway interactions for 4-Methylbenzylidene-4-methylaniline are not extensively documented in current literature, this guide serves as a foundational resource for researchers interested in the evaluation and potential development of this and similar Schiff bases.
Chemical and Physical Properties
4-Methylbenzylidene-4-methylaniline, also known as N-(4-Methylbenzylidene)-p-toluidine, is an organic compound with the chemical formula C15H15N.[1][2] It belongs to the class of Schiff bases, which are characterized by an imine or azomethine group (-C=N-). The key physicochemical properties are summarized in the table below.
| Property | Value | Reference |
| Molecular Formula | C15H15N | [1][2] |
| Molecular Weight | 209.29 g/mol | [2] |
| CAS Number | 16979-20-7 | [1][2] |
| IUPAC Name | N,1-bis(4-methylphenyl)methanimine | [2] |
| Synonyms | 4-Methyl-N-[(4-methylphenyl)methylidene]aniline, (p-Methylbenzylidene)-(4-methylphenyl)-amine, p-Toluidine, N-(p-methylbenzylidene)- | [1] |
| Kovats Retention Index (Standard non-polar) | 1998 | [2] |
| Kovats Retention Index (Semi-standard non-polar) | 2039 | [2] |
Synthesis
The synthesis of 4-Methylbenzylidene-4-methylaniline is typically achieved through the condensation reaction of p-toluidine and p-tolualdehyde. This reaction is a classic example of Schiff base formation, involving the nucleophilic attack of the primary amine on the carbonyl carbon of the aldehyde, followed by dehydration.
Experimental Protocol: Representative Synthesis
The following is a detailed experimental protocol adapted from a well-established procedure for a structurally similar Schiff base, N-benzyl-m-toluidine, and is representative of the synthesis of 4-Methylbenzylidene-4-methylaniline.[3]
Materials:
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p-Toluidine
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p-Tolualdehyde
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Ethanol (or a suitable solvent)
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Glacial acetic acid (catalyst, optional)
Procedure:
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In a round-bottom flask, dissolve an equimolar amount of p-toluidine in ethanol.
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To this solution, add an equimolar amount of p-tolualdehyde.
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A few drops of glacial acetic acid can be added to catalyze the reaction.
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The reaction mixture is then refluxed for a period of 2-4 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
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After the reaction is complete, the mixture is cooled to room temperature.
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The product, 4-Methylbenzylidene-4-methylaniline, will precipitate out of the solution.
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The solid product is collected by vacuum filtration and washed with cold ethanol to remove any unreacted starting materials.
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The product can be further purified by recrystallization from a suitable solvent like ethanol.
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The purified product should be dried in a vacuum oven.
Synthesis Workflow Diagram
Caption: A flowchart illustrating the key steps in the synthesis of 4-Methylbenzylidene-4-methylaniline.
Biological Activity
While specific biological activity data for 4-Methylbenzylidene-4-methylaniline is limited in the available literature, the broader class of Schiff bases is well-known for a wide range of pharmacological effects, including antibacterial, antifungal, anticancer, and anti-inflammatory properties. The biological activity of these compounds is often attributed to the presence of the azomethine group.
A study on a structurally related thiosemicarbazone derivative, (E)-1-(4-methylbenzylidene)-4-(3-isopropylphenyl) thiosemicarbazone, demonstrated notable antifungal activity against several fungal strains.
| Fungal Strain | Inhibition Rate (%) |
| Gibberella grisea | 62.50 |
| Rhizopus maize | 68.95 |
| Botryosphaeria ribis | 59.46 |
| Botryosphaeria berengriana | 51.77 |
Data from a study on a thiosemicarbazone derivative of 4-methylbenzylidene.
It is important to note that these results are for a derivative and may not be directly extrapolated to 4-Methylbenzylidene-4-methylaniline. Further research is required to determine the specific biological activity profile of the title compound.
Signaling Pathways and Screening Workflow
A mandatory requirement of this guide is a diagram of a signaling pathway. However, after an extensive literature search, no information was found on the interaction of 4-Methylbenzylidene-4-methylaniline with any specific biological signaling pathways. This is not uncommon for a compound that has not been the subject of extensive biological investigation.
In lieu of a specific signaling pathway, the following diagram illustrates a generalized workflow for the initial screening of a novel compound, such as 4-Methylbenzylidene-4-methylaniline, for biological activity. This workflow is highly relevant for researchers and drug development professionals.
Caption: A logical diagram outlining the typical stages of screening a new chemical entity for potential therapeutic value.
Characterization Data
The characterization of 4-Methylbenzylidene-4-methylaniline is crucial to confirm its identity and purity after synthesis. Standard analytical techniques are employed for this purpose.
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Mass Spectrometry (MS): The NIST WebBook provides mass spectrometry data for this compound, which can be used to confirm its molecular weight.[1]
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Gas Chromatography (GC): Gas chromatography data is also available from the NIST WebBook, which can be used to assess the purity of the synthesized compound.[1]
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Nuclear Magnetic Resonance (NMR) Spectroscopy:
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¹H NMR: The proton NMR spectrum is expected to show signals corresponding to the aromatic protons on the two phenyl rings, a characteristic singlet for the imine proton (-CH=N-), and singlets for the two methyl groups.
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¹³C NMR: The carbon NMR spectrum will show distinct signals for the aromatic carbons, the imine carbon, and the methyl carbons.
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Infrared (IR) Spectroscopy: The IR spectrum should exhibit a characteristic absorption band for the C=N (imine) stretching vibration, typically in the range of 1690-1640 cm⁻¹. The spectrum will also show bands corresponding to C-H stretching of the aromatic rings and methyl groups.
Conclusion
4-Methylbenzylidene-4-methylaniline is a readily synthesizable Schiff base with potential for further investigation in the field of medicinal chemistry. While direct biological data is currently scarce, the known activities of related compounds suggest that it may possess interesting pharmacological properties. This technical guide provides a solid foundation of its chemical properties, a reliable synthesis protocol, and a framework for its future biological evaluation. Further research into its specific biological targets and mechanisms of action is warranted to unlock its full potential.
